
Spectroscopic Profile of 3-Buten-1-amine: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Buten-1-amine

Cat. No.: B1219720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-buten-1-amine (C₄H₉N), a primary aliphatic amine with a terminal double bond. This

document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The information herein is intended to serve as a valuable

reference for the identification, characterization, and utilization of this compound in organic

synthesis, proteomics research, and other scientific applications.

Spectroscopic Data Summary
The following tables summarize the key predicted quantitative data for the NMR, IR, and Mass

Spectrometric analysis of 3-buten-1-amine. Note: Experimental spectra for 3-buten-1-amine
are not readily available in major public spectral databases. The data presented here are

predicted based on established principles of spectroscopy and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~5.8 ddt 1H H-3 (-CH=)

~5.1-5.0 m 2H H-4 (=CH₂)

~2.7 t 2H H-1 (-CH₂-NH₂)

~2.2 q 2H H-2 (-CH₂-)

~1.2 (variable) s (broad) 2H -NH₂

¹³C NMR (Carbon-13 NMR) Predicted Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm (Predicted) Assignment

~138 C-3 (-CH=)

~115 C-4 (=CH₂)

~42 C-1 (-CH₂-NH₂)

~39 C-2 (-CH₂-)

Infrared (IR) Spectroscopy
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Frequency (cm⁻¹)
(Predicted)

Intensity Assignment

~3380-3300 Medium (two bands) N-H stretch (primary amine)

~3080 Medium =C-H stretch (alkene)

~2930, 2860 Medium C-H stretch (alkane)

~1640 Medium C=C stretch (alkene)

~1650-1580 Medium N-H bend (primary amine)[1]

~1440 Medium =CH₂ scissoring

~1250–1020 Medium C-N stretch (aliphatic amine)[1]

~990, 910 Strong =C-H bend (out-of-plane)

~910-665 Strong, Broad N-H wag (primary amine)[1]

Mass Spectrometry (MS)
m/z (Predicted) Relative Intensity (%) Assignment

71 Moderate [M]⁺ (Molecular Ion)

70 Low [M-H]⁺

56 Moderate [M-NH₃]⁺

41 High [C₃H₅]⁺ (Allyl cation)

30 High [CH₂NH₂]⁺ (from α-cleavage)

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for a compound like 3-buten-
1-amine are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 3-buten-1-amine is dissolved in ~0.7 mL of a

suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00

ppm). The sample is gently agitated to ensure homogeneity.

¹H NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence is used.

Acquisition Parameters: Typical parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to improve the signal-

to-noise ratio.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or higher) NMR spectrometer.

Pulse Sequence: A standard proton-decoupled pulse sequence is employed to obtain a

spectrum with single lines for each unique carbon atom.

Acquisition Parameters: A wider spectral width (e.g., 0-160 ppm) is used. Due to the lower

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.

Infrared (IR) Spectroscopy
ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy:

The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g.,

isopropanol), and a background spectrum is collected.

A small drop of neat (undiluted) 3-buten-1-amine is placed directly onto the crystal.

The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Multiple scans (typically 16-32) are co-added to enhance the signal-to-noise ratio.
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

A dilute solution of 3-buten-1-amine in a volatile solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS) for separation from any impurities.

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV),

leading to ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

The detector records the abundance of each ion, generating the mass spectrum.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound such as 3-buten-1-amine.
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Caption: Workflow for Spectroscopic Analysis of 3-Buten-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Buten-1-amine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219720#3-buten-1-amine-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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